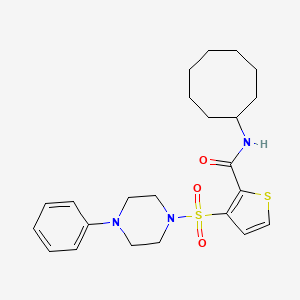

![molecular formula C24H27N3O3S2 B6555434 3-[(4-phenylpiperazin-1-yl)sulfonyl]-N-(3-phenylpropyl)thiophene-2-carboxamide CAS No. 1040671-72-4](/img/structure/B6555434.png)

3-[(4-phenylpiperazin-1-yl)sulfonyl]-N-(3-phenylpropyl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid” is similar to the one you asked about . It has a molecular weight of 346.41 and is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as NMR spectroscopy. For instance, the compound “2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide” has been analyzed using 1H NMR .Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters is a chemical reaction that has been studied extensively . This reaction is relevant because it involves a phenylpiperazinyl group, similar to the one in your compound.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods. For example, the melting point of “3-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid” is 220-221°C .作用機序

Target of Action

A structurally similar compound, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide, has been reported to act as an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft, thus terminating the signal transmission.

Mode of Action

Based on the similar compound mentioned above, it can be inferred that it might inhibit the action of acetylcholinesterase, thereby increasing the concentration of acetylcholine in the synaptic cleft . This leads to prolonged signal transmission at cholinergic synapses.

Biochemical Pathways

The compound likely affects the cholinergic signaling pathway by inhibiting acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and cognition. The increased concentration of acetylcholine enhances signal transmission, potentially improving cognitive function.

Result of Action

Based on the action of similar compounds, it can be inferred that the inhibition of acetylcholinesterase could lead to enhanced cholinergic signaling, potentially improving cognitive function .

Safety and Hazards

将来の方向性

The future directions in the study of these compounds could involve further investigation of their potential uses. For example, the anti-inflammatory properties of some 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives suggest they could be developed into new treatments for inflammatory conditions .

特性

IUPAC Name |

3-(4-phenylpiperazin-1-yl)sulfonyl-N-(3-phenylpropyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3S2/c28-24(25-14-7-10-20-8-3-1-4-9-20)23-22(13-19-31-23)32(29,30)27-17-15-26(16-18-27)21-11-5-2-6-12-21/h1-6,8-9,11-13,19H,7,10,14-18H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXMIODKVUUKCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)NCCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-methoxyphenyl)methyl]-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6555356.png)

![2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-pentyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6555369.png)

![2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6555377.png)

![3-(2-methoxyethyl)-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6555385.png)

![2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(2-methoxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6555387.png)

![3-(2-methoxyethyl)-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6555388.png)

![3-cyclopropyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6555393.png)

![2-({[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-cyclopropyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6555400.png)

![6-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6555410.png)

![N-cycloheptyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B6555414.png)

![N-cyclohexyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B6555424.png)

![N-[(4-fluorophenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B6555429.png)

![N-(3,4-dimethylphenyl)-3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B6555437.png)